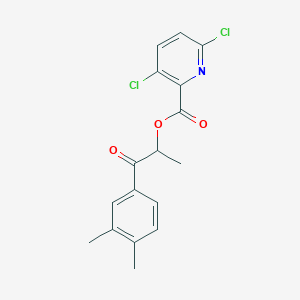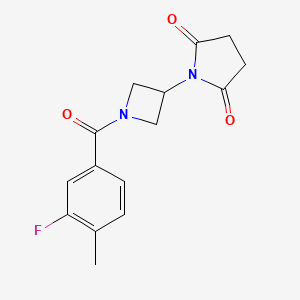
(E)-5-((5-(2-bromophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-((5-(2-bromophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is a chemical compound that belongs to the class of thiazolone derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound exhibits promising biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Scientific Research Applications
Antitumor Agents Design
Compounds containing furan and thiazol-4-one motifs have been investigated for their potential in designing antitumor agents. For instance, the synthesis of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde derivatives has revealed compounds with promising antitumor activities. These derivatives were compared against reference drugs like 5-fluorouracil, cisplatin, and curcumin, with some showing superior activity. This highlights the potential of furan and thiazol-4-one derivatives in developing new antitumor therapies (Matiichuk et al., 2020).
Antioxidant Agents Synthesis
Research has also focused on synthesizing novel chalcone derivatives with furan components for their potent antioxidant properties. Catalytic synthesis and various analytical methods, including ADMET, QSAR, and molecular modeling studies, have identified compounds with significant antioxidant activities. This research underscores the chemical versatility and therapeutic potential of furan derivatives (Prabakaran et al., 2021).
Pharmacological Activity Enhancement
The introduction of bromine or nitro groups to furan or thiophene rings in compounds has been shown to enhance their pharmacological activities. Studies on such modifications have led to the synthesis of compounds with potential applications as luminophores and in other areas requiring specific electronic and structural properties (Aleksandrov et al., 2016).
Antimicrobial Activities
Derivatives of furan, when synthesized with azole compounds, have shown antimicrobial activities. This includes the synthesis and screening of new compounds for activity against a range of microorganisms, highlighting the role of furan derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).
Quorum Sensing Inhibitors
Furan derivatives have been synthesized as inhibitors of microbial quorum sensing, a process critical for microbial communication and biofilm formation. This application represents an innovative approach to tackling biofilm-associated infections and resistance (Benneche et al., 2008).
properties
IUPAC Name |
(5E)-5-[[5-(2-bromophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c19-14-4-2-1-3-13(14)15-6-5-12(24-15)11-16-17(22)20-18(25-16)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGCRBWGOSSVSW-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Br)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Br)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2993460.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole](/img/structure/B2993461.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2993464.png)
![4-(4-Benzylpiperidin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2993468.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2993469.png)
![(2Z)-N-cyclopentyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2993470.png)
![(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2993471.png)




